molecular formula C5H6F2O2 B074965 3,3-Difluoro-2-propenyl acetate CAS No. 1597-40-6

3,3-Difluoro-2-propenyl acetate

Cat. No. B074965
CAS RN: 1597-40-6
M. Wt: 136.1 g/mol
InChI Key: SFMCWVFEKGYGMH-UHFFFAOYSA-N
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Description

“3,3-Difluoro-2-propenyl acetate” is a chemical compound with the molecular formula C5H6F2O2 . It is also known as "3,3-Difluoro-2-propen-1-ol acetate" . The compound has a molecular weight of 136.1 .


Synthesis Analysis

The synthesis of difluoro compounds often involves the use of deoxofluorinating agents . For instance, Bis (2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) is a deoxofluorinating agent that is effective for the conversion of alcohols to alkyl fluorides, aldehydes, and ketones to the corresponding gem-difluorides .


Molecular Structure Analysis

The molecular structure of “3,3-Difluoro-2-propenyl acetate” consists of 5 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms . The exact 3D structure can be obtained from the MOL file associated with the compound .


Physical And Chemical Properties Analysis

The physical properties of “3,3-Difluoro-2-propenyl acetate” include a predicted boiling point of 95.6±40.0 °C and a predicted density of 1.145±0.06 g/cm3 . It is a clear liquid .

Scientific Research Applications

Domino Gold-Catalyzed Rearrangement and Fluorination

A study by Teresa de Haro and C. Nevado (2011) highlights a method using IPrAuNTf(2) as a catalyst in the presence of Selectfluor for the synthesis of α-fluoroenones via 1,3-acyloxy rearrangement of propargyl acetates followed by Csp(2)-F bond formation. This process likely involves a redox Au(I)/Au(III) catalytic cycle, demonstrating a novel application in the synthesis of fluorinated compounds (Teresa de Haro & C. Nevado, 2011).

Palladium-Catalyzed Trifluoromethylation

The research conducted by E. Cho et al. (2010) presents an efficient method for appending CF3 groups to a broad range of aryl substrates, showcasing the importance of the trifluoromethyl group in pharmaceutical and agrochemical compounds. This method demonstrates the relevance of fluorination in enhancing molecular properties for various applications (E. Cho et al., 2010).

Colorimetric and Ratiometric Fluorescence Sensing

Xiaojun Peng et al. (2005) explored derivatives of Phenyl-1H-anthra[1,2-d]imidazole-6,11-dione as colorimetric and ratiometric fluorescent chemosensors for fluoride. These sensors exhibit acute spectral responses to fluoride, highlighting the potential of fluorinated compounds in developing sensitive and selective sensors for environmental and biological applications (Xiaojun Peng et al., 2005).

Fluorinated Dipyrrolyldiketone: A New Class of Efficient Receptor for Acetate Anions

The study by H. Maeda and Yoshihiro Ito (2006) introduces a beta-fluorinated derivative of the 1,3-dipyrrolyl-1,3-propanedione BF2 complex as an efficient receptor for anions, showcasing the role of fluorinated compounds in the development of high-affinity receptors for chemical sensing (H. Maeda & Yoshihiro Ito, 2006).

Synthesis of Graphene Oxide/Rare-Earth Complex Hybrid Luminescent Materials

Yun-chao Zhao et al. (2016) discussed the use of 2-Thenoyltrifluoroacetone (Tta) and 1,10-Phenanthroline hydrate (Phen) with Eu3+ ions to prepare graphene oxide/rare-earth complex hybrid luminescent materials. This research illustrates the application of fluorinated compounds in enhancing the properties of materials for potential use in medicine and as biological markers (Yun-chao Zhao et al., 2016).

Safety And Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H226-H315-H319-H335, indicating that it is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3,3-difluoroprop-2-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c1-4(8)9-3-2-5(6)7/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMCWVFEKGYGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC=C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337035
Record name 3,3-Difluoro-2-propenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-2-propenyl acetate

CAS RN

1597-40-6
Record name 3,3-Difluoro-2-propenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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